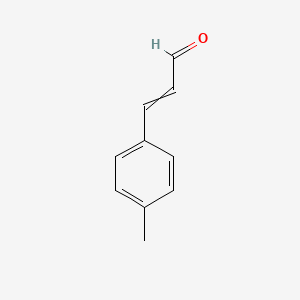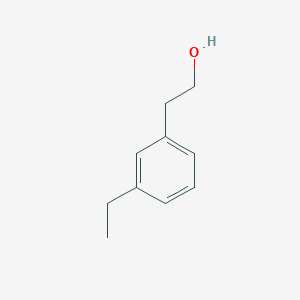
3-(4-Hydroxyphenyl)prop-2-enal
Descripción general
Descripción
3-(4-Hydroxyphenyl)prop-2-enal, also known as 4-Hydroxycinnamaldehyde, is an organic compound with the molecular formula C9H8O2. It belongs to the class of cinnamaldehydes, which are aromatic aldehydes with a phenyl group substituted at the 3-position of the propenal chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Hydroxyphenyl)prop-2-enal can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxycinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-(4-hydroxyphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-Hydroxycinnamic acid.
Reduction: 3-(4-Hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms. In terms of its potential therapeutic effects, this compound may modulate inflammatory pathways and induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: The parent compound of 3-(4-Hydroxyphenyl)prop-2-enal, lacking the hydroxyl group on the phenyl ring.
4-Hydroxycinnamic acid: The oxidized form of this compound.
3-(4-Hydroxyphenyl)propan-1-ol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as antioxidant and antimicrobial properties, further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313650 | |
| Record name | p-Hydroxycinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-87-6 | |
| Record name | p-Hydroxycinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxycinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B7942504.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopentylurea](/img/structure/B7942509.png)




![3-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B7942551.png)
![3-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B7942557.png)
![2-[(Butylamino)methyl]-3-chlorophenol](/img/structure/B7942563.png)
![3-Chloro-2-([(propan-2-yl)amino]methyl)phenol](/img/structure/B7942570.png)
![3-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B7942578.png)



